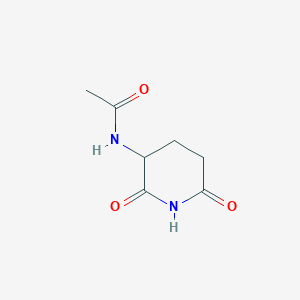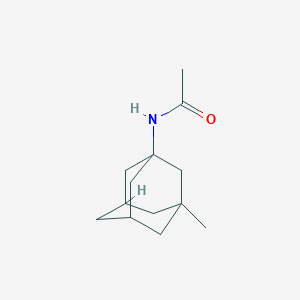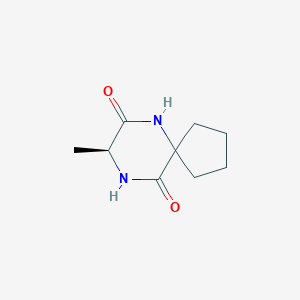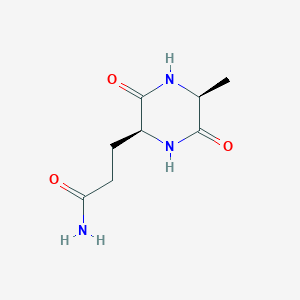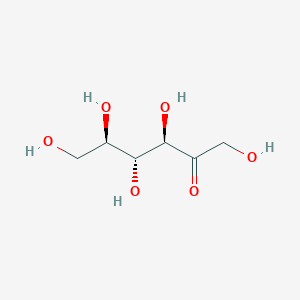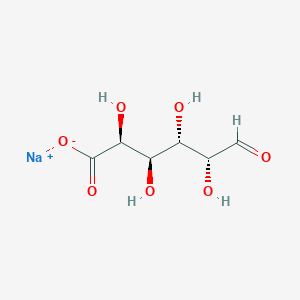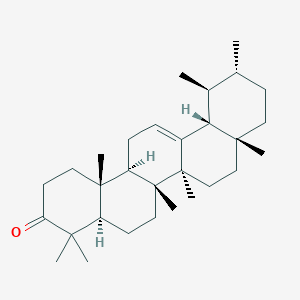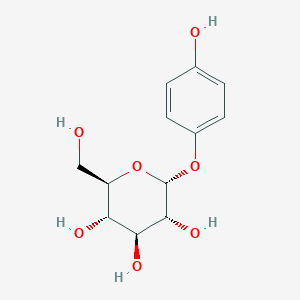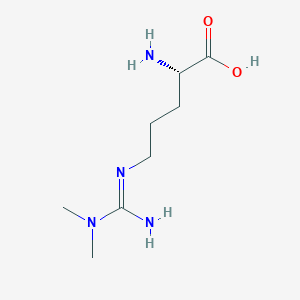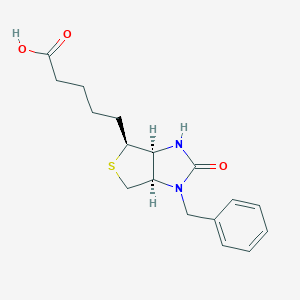
1'N-Benzyl Biotin
描述
1’N-Benzyl Biotin is an organic compound with the chemical name N-(benzyl)-D-biotinamide and the chemical formula C17H22N2O3S. It is a derivative of biotin, featuring a benzyl group attached to the biotin structure. This compound is typically found as a white to pale yellow crystal or crystalline powder . It is used in the novel enantioselective syntheses of (+)-Biotin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’N-Benzyl Biotin involves several steps:
Bromination: The starting material undergoes bromination to introduce a bromine atom.
Benzyl Amination: The brominated intermediate is then reacted with benzylamine to form the benzylated product.
Cyclization: The benzylated intermediate undergoes cyclization to form the thienoimidazole ring structure.
Industrial Production Methods: Industrial production of 1’N-Benzyl Biotin typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step .
化学反应分析
Types of Reactions: 1’N-Benzyl Biotin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
科学研究应用
1’N-Benzyl Biotin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various biotin derivatives and analogs.
Biology: The compound is utilized in studies involving biotin-dependent enzymes and metabolic pathways.
Medicine: 1’N-Benzyl Biotin is investigated for its potential therapeutic applications, including its role in enzyme activity and metabolic regulation.
Industry: The compound is used in the production of biotin-enriched products and as a research tool in biochemical assays
作用机制
1’N-Benzyl Biotin exerts its effects by acting as a coenzyme in various biochemical processes. It is involved in carboxylation reactions, where it serves as a carrier of activated carbon dioxide. The compound interacts with biotin-dependent carboxylases, facilitating the transfer of carbon dioxide to specific substrates. This process is crucial for metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
相似化合物的比较
Biotin Methyl Ester: A derivative used in biochemical studies.
4-Aminobenzoic Acid: Another biotin analog used in research.
Biotin p-Nitrophenyl: A compound used for screening biotin analog-resistant mutants.
Diaminobiotin: A biotin analog used in various biochemical applications.
Uniqueness of 1’N-Benzyl Biotin: 1’N-Benzyl Biotin is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other biotin derivatives. This structural modification allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in scientific research .
属性
IUPAC Name |
5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWFILLMGRYPI-DZKIICNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438027 | |
| Record name | 1'N-Benzyl Biotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76335-62-1 | |
| Record name | 1'N-Benzyl Biotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



